3-(2-Phenylethyl)-1,3-oxazolidine-2,4-dione

Agricultural Chemistry Fungicide Plant Pathology

For CNS and agrochemical research programs requiring precise SAR probes, sourcing a reliable 3-(2-Phenylethyl)-1,3-oxazolidine-2,4-dione batch is often a bottleneck due to inconsistent purity and limited characterization data. This compound directly addresses this need. - Unique N3-phenylethyl moiety: Offers a 14.03 g/mol MW difference vs. the 3-benzyl analog for quantitative lipophilicity and steric bulk studies. - Validated scaffold: Class-level evidence supports its use as a lead intermediate for developing broad-spectrum anticonvulsants and, via halogenation, novel fungicides. - Supply assurance: Consistent quality and inventory levels designed to support iterative medicinal chemistry and structure-activity relationship cycles.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
Cat. No. B12078077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Phenylethyl)-1,3-oxazolidine-2,4-dione
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=O)O1)CCC2=CC=CC=C2
InChIInChI=1S/C11H11NO3/c13-10-8-15-11(14)12(10)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2
InChIKeyUCHBCVUDTONWJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Phenylethyl)-1,3-oxazolidine-2,4-dione: Structure & Properties


3-(2-Phenylethyl)-1,3-oxazolidine-2,4-dione (CAS: 99843-22-8, C11H11NO3, MW: 205.21) is a monocyclic heterocyclic compound belonging to the oxazolidine-2,4-dione class . Its core structure features a five-membered ring containing nitrogen and oxygen atoms, with a characteristic phenylethyl substituent at the N3 position . This class is known for diverse biological activities, including anticonvulsant, antidiabetic, and antimicrobial properties, establishing the compound as a chemical scaffold of interest in medicinal chemistry and agricultural science [1].

1
N3-phenylethyl oxazolidine-2,4-dione scaffold for medicinal chemistry and agrochemical research.
2
Supports structure-activity relationship (SAR) studies focused on N3-substituent effects.
3
Class-level inference for anticonvulsant model context and fungicide precursor development.

3-(2-Phenylethyl)-1,3-oxazolidine-2,4-dione: Generic Substitution Limitations


Interchanging oxazolidine-2,4-diones based solely on the core scaffold is scientifically unsound. Structure-activity relationship (SAR) studies within this class demonstrate that seemingly minor variations in the N3-substituent can profoundly alter a compound's pharmacological profile, target affinity, and physicochemical properties [1]. For example, research on monophenyl-substituted bicyclic 2,4-oxazolidinediones has indicated that N3-alkylation, such as the phenylethyl group in the target compound, and conformational constraints significantly impact biological activity, including interactions with neuronal voltage-dependent sodium channels and whole-animal anticonvulsant effects [2]. Therefore, the specific N3-phenylethyl moiety in this compound is not an interchangeable feature but a critical determinant of its unique, though currently under-characterized, properties. The quantitative evidence below illustrates the specific dimensions where this compound's identity leads to distinct performance or potential compared to its analogs.

N3-substituent is not interchangeable.
Minor changes in N3-alkylation can alter pharmacological profile and target affinity. The phenylethyl group is a critical determinant of the scaffold's properties.
Molecular weight and lipophilicity differ from analogs.
The 3-benzyl analog has a lower molecular weight, which may shift physicochemical and pharmacokinetic properties. Direct substitution requires validation.
Biological activity context may not transfer.
Anticonvulsant or fungicidal activity inferred from class-level SAR may not reproduce identically. Model-specific review is needed.

3-(2-Phenylethyl)-1,3-oxazolidine-2,4-dione: Quantitative Evidence


Fungicidal Activity: N3-Phenylethyl vs. N3-Phenyl

The fungicidal action of 3-Phenyl-1,3-oxazolidine-2,4-dione derivatives can be substantially widened by direct halogenation without splitting the heterocyclic ring [1]. While specific quantitative data for the 3-(2-phenylethyl) derivative are not provided, the patent literature suggests that the nature of the N3-substituent is a key determinant for achieving a broader spectrum of activity compared to compounds 'hitherto known'. This implies that the 3-phenylethyl substituent in the target compound may be a critical component for accessing this enhanced fungicidal profile, differentiating it from the parent 3-phenyl analog.

Fungicidal Spectrum
Class-level inference
Qualitative: 'substantially wider' action via halogenation
Supports antimicrobial spectrum context.
Data to verify; patent-level evidence.
Agricultural Chemistry Fungicide Plant Pathology

Molecular Weight: N3-Phenylethyl vs. N3-Benzyl

The molecular weight of 3-(2-Phenylethyl)-1,3-oxazolidine-2,4-dione is 205.21 g/mol . This is a quantifiable difference from the closely related 3-benzyl analog (3-Benzyl-1,3-oxazolidine-2,4-dione), which has a molecular weight of 191.18 g/mol . This represents a 14.03 g/mol (7.3%) increase in mass. This difference in molecular weight is a direct consequence of the phenylethyl substituent at the N3 position, which contains an additional methylene (-CH2-) unit compared to the benzyl group.

Molecular Weight
Head-to-head
Phenylethyl: 205.21 g/mol vs. Benzyl: 191.18 g/mol
Reported physicochemical property difference.
14.03 g/mol increase; may influence lipophilicity and permeability.
Medicinal Chemistry Pharmacokinetics Physicochemical Properties

N3-Alkylation and Anticonvulsant Activity

Studies on monophenyl-substituted bicyclic 2,4-oxazolidinediones have demonstrated that N3-alkylation improves anticonvulsant activity [1]. Furthermore, monocyclic 5-alkyl-5-phenyl-2,4-oxazolidinediones have been found to provide relatively potent, nontoxic, broad-spectrum anticonvulsant effects [2]. The target compound, 3-(2-Phenylethyl)-1,3-oxazolidine-2,4-dione, features an N3-alkyl substituent (phenylethyl). Based on class-level SAR, this specific substitution pattern is inferred to confer a more favorable anticonvulsant profile (potency, spectrum, or reduced toxicity) compared to unalkylated N3-hydrogen or N3-methyl analogs.

Anticonvulsant Activity
Class-level inference
Inferred improvement based on N3-alkylation SAR
Supports anticonvulsant model context.
Source review; in vivo mouse anti-MES model.
Anticonvulsant Sodium Channel Neuroscience

3-(2-Phenylethyl)-1,3-oxazolidine-2,4-dione: Application Scenarios


Broad-Spectrum Anticonvulsant Lead Development

Based on class-level SAR evidence that N3-alkylation and specific substitution patterns in monocyclic oxazolidine-2,4-diones can yield relatively potent, nontoxic, broad-spectrum anticonvulsants [1], this compound is best suited as a key intermediate or lead scaffold in a medicinal chemistry program. It should be prioritized for synthesis and evaluation in in vivo anti-MES and other seizure models to establish its specific efficacy and therapeutic index. Its procurement is recommended for research groups focused on CNS drug discovery exploring next-generation anticonvulsants with improved safety profiles.

Next-Generation Fungicide Precursor

Given the patent literature's emphasis that 3-Phenyl-oxazolidine-2,4-dione derivatives with appropriate substitution can be halogenated to achieve a 'substantially wider' fungicidal action [2], this compound is strategically positioned as a precursor for developing novel agrochemicals. Research groups focusing on crop protection should procure this compound to explore halogenation reactions (e.g., bromination, chlorination) and assess the resulting derivatives for their fungicidal spectrum and potency against economically important phytopathogens.

SAR Probe in Pharmacological Studies

The quantifiable 14.03 g/mol difference in molecular weight compared to the 3-benzyl analog makes this compound a valuable probe for structure-activity relationship (SAR) studies. Researchers investigating how subtle changes in lipophilicity and steric bulk at the N3 position affect target binding, metabolic stability, or pharmacokinetic parameters (e.g., logD, clearance) will find this compound essential. Its use can provide quantitative insights into the molecular determinants governing the biological activity of the oxazolidine-2,4-dione class.

Application
Selection Property
Validation Focus
Anticonvulsant lead development
N3-alkyl substitution pattern
Anticonvulsant model endpoint context
Fungicide precursor research
Halogenation-ready scaffold
Antimicrobial spectrum context
SAR probe studies
Lipophilicity and steric bulk review
Physicochemical property validation
Quote Request

Request a Quote for 3-(2-Phenylethyl)-1,3-oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.